CDK7 Selectivity: YKL-5-124 vs THZ1 on CDK12 and CDK13 Inhibition
YKL-5-124 demonstrates complete selectivity for CDK7 over the structurally related kinases CDK12 and CDK13, whereas THZ1 exhibits equipotent inhibition across all three kinases. This selectivity distinction is critical for experiments requiring clean CDK7-specific phenotypes [1].
| Evidence Dimension | In vitro kinase inhibition (CDK12 and CDK13) |
|---|---|
| Target Compound Data | YKL-5-124: no inhibition of CDK12 or CDK13 at concentrations tested |
| Comparator Or Baseline | THZ1: equipotent inhibition of CDK7, CDK12, and CDK13 |
| Quantified Difference | YKL-5-124 shows zero detectable inhibition vs THZ1 shows comparable potency across all three kinases |
| Conditions | In vitro kinase assays at 1 mM ATP concentration |
Why This Matters
THZ1 cannot be used to attribute effects to CDK7 alone due to CDK12/13 off-target activity; YKL-5-124 enables unambiguous CDK7 target validation.
- [1] Olson CM, Liang Y, Leggett A, Park WD, Li L, Mills CE, et al. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chem Biol. 2019;26(6):792-803.e10. View Source
